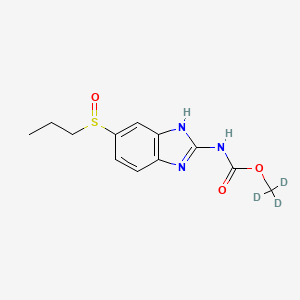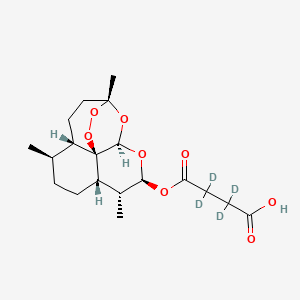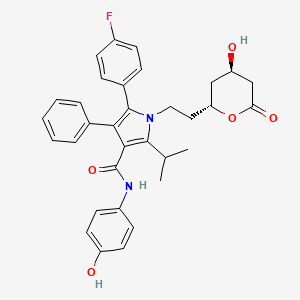
Chlorhydrate de Norfluoxétine-d5
Vue d'ensemble
Description
Norfluoxetine-d5 Hydrochloride is a deuterated form of Norfluoxetine, which is an active metabolite of the widely used antidepressant Fluoxetine. This compound is primarily used in pharmacological studies to understand the metabolism and pharmacokinetics of Fluoxetine. The deuterium labeling in Norfluoxetine-d5 Hydrochloride allows for more precise tracking and quantification in various analytical techniques.
Applications De Recherche Scientifique
Norfluoxetine-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Norfluoxetine.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Fluoxetine in biological systems.
Medicine: Utilized in pharmacological research to investigate the effects of Fluoxetine and its metabolites on various physiological processes.
Industry: Applied in the development of new antidepressant drugs and in quality control processes for pharmaceutical products.
Mécanisme D'action
Target of Action
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) . The primary target of Norfluoxetine-d5 Hydrochloride is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in mood regulation .
Mode of Action
Norfluoxetine-d5 Hydrochloride, like its parent compound Fluoxetine, inhibits the serotonin reuptake transporter . The increased serotonin levels enhance serotonergic neurotransmission, which can help alleviate symptoms of depression and other mood disorders .
Biochemical Pathways
The major metabolic pathway of Fluoxetine leading to the formation of its active metabolite, Norfluoxetine, is mediated by CYP2D6 . Fluoxetine and Norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction can potentially affect various biochemical pathways that involve CYP2D6.
Pharmacokinetics
Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride, is extensively metabolized by several cytochrome P450 (CYP450) enzymes . The major metabolic pathway of Fluoxetine leading to the formation of Norfluoxetine is mediated by CYP2D6 . Norfluoxetine has a longer elimination half-life compared to Fluoxetine , which could potentially lead to prolonged pharmacological effects .
Result of Action
The inhibition of the serotonin reuptake transporter by Norfluoxetine-d5 Hydrochloride results in increased serotonin levels in the synaptic cleft . This increase enhances serotonergic neurotransmission, which can lead to improved mood and alleviation of symptoms in conditions such as major depressive disorder, obsessive-compulsive disorder, and anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and metabolism of Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride . Additionally, environmental persistence and acute toxicity to non-target organisms have been noted for Fluoxetine , which could potentially apply to Norfluoxetine-d5 Hydrochloride as well
Analyse Biochimique
Biochemical Properties
Norfluoxetine-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2C19, and CYP3A, which are responsible for its formation from fluoxetine . Norfluoxetine-d5 Hydrochloride inhibits serotonin uptake in rat brain synaptosomal membrane preparations and isolated human platelets, demonstrating its role as a selective serotonin reuptake inhibitor (SSRI) . This interaction is crucial for its antidepressant effects, as it increases the availability of serotonin in the synaptic cleft.
Cellular Effects
Norfluoxetine-d5 Hydrochloride affects various types of cells and cellular processes. It primarily influences neuronal cells by inhibiting the reuptake of serotonin, thereby enhancing serotonergic neurotransmission . This compound also impacts cell signaling pathways, particularly those involving serotonin receptors. By increasing serotonin levels, Norfluoxetine-d5 Hydrochloride can modulate gene expression and cellular metabolism, leading to changes in mood and behavior . Additionally, it has been observed to affect cardiac cells by interacting with 5-HT2B receptors, which may contribute to drug-induced cardiac valvulopathy .
Molecular Mechanism
The molecular mechanism of Norfluoxetine-d5 Hydrochloride involves its binding to the serotonin transporter (SERT), where it inhibits the reuptake of serotonin into presynaptic neurons . This inhibition is achieved through competitive binding, where Norfluoxetine-d5 Hydrochloride competes with serotonin for the active site on SERT . Additionally, Norfluoxetine-d5 Hydrochloride can inhibit the activity of CYP2D6, a key enzyme involved in the metabolism of many drugs . This inhibition can lead to increased levels of other drugs metabolized by CYP2D6, highlighting the importance of understanding drug-drug interactions in clinical settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norfluoxetine-d5 Hydrochloride can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that Norfluoxetine-d5 Hydrochloride can maintain its inhibitory effects on serotonin uptake for extended periods, with its activity persisting for up to 24 hours after administration . This prolonged effect is due to its slow elimination and sustained presence in the bloodstream.
Dosage Effects in Animal Models
The effects of Norfluoxetine-d5 Hydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits serotonin reuptake without causing significant adverse effects . At higher doses, Norfluoxetine-d5 Hydrochloride can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonergic activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity.
Metabolic Pathways
Norfluoxetine-d5 Hydrochloride is involved in several metabolic pathways, primarily mediated by CYP enzymes . The major pathway involves its formation from fluoxetine by CYP2D6, CYP2C9, and CYP2C19 . Norfluoxetine-d5 Hydrochloride can also inhibit these enzymes, leading to potential drug-drug interactions. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Norfluoxetine-d5 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of Norfluoxetine-d5 Hydrochloride is primarily within the synaptic cleft, where it inhibits serotonin reuptake . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function . Post-translational modifications and targeting signals can direct Norfluoxetine-d5 Hydrochloride to specific organelles, influencing its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norfluoxetine-d5 Hydrochloride typically involves the deuteration of Norfluoxetine. The process begins with the preparation of Norfluoxetine, which is achieved through the demethylation of Fluoxetine. The deuteration is then carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Norfluoxetine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Norfluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted Norfluoxetine derivatives.
Comparaison Avec Des Composés Similaires
Fluoxetine: The parent compound from which Norfluoxetine is derived.
Desmethylfluoxetine: Another metabolite of Fluoxetine with similar pharmacological properties.
Paroxetine: Another selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness: Norfluoxetine-d5 Hydrochloride is unique due to its deuterium labeling, which allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and in the development of new antidepressant therapies.
Propriétés
IUPAC Name |
1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-KDPCSTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662158 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185132-92-6 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)






